molecular formula C17H16BrNO4 B4140562 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methoxybenzamide

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methoxybenzamide

Cat. No. B4140562
M. Wt: 378.2 g/mol
InChI Key: ZVLVJFMZMYXWJG-UHFFFAOYSA-N
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Description

The compound “2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid” is available for research purposes . It’s a white solid with a molecular weight of 180.16 .


Synthesis Analysis

There are several methods to synthesize this compound. One method involves the use of potassium permanganate and potassium hydroxide in water at 0°C . Another method involves the use of water and lithium hydroxide in tetrahydrofuran for 3 hours .


Molecular Structure Analysis

The compound has 13 heavy atoms, 6 of which are aromatic . It has 1 rotatable bond, 4 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

The compound has a high GI absorption and is BBB permeant . It’s not a substrate or inhibitor for various CYP enzymes . The compound is soluble, with a solubility of 1.38 mg/ml .

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H315, H319, and H335 .

properties

IUPAC Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-21-14-7-6-11(18)8-13(14)17(20)19-9-12-10-22-15-4-2-3-5-16(15)23-12/h2-8,12H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLVJFMZMYXWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methoxybenzamide
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5-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methoxybenzamide
Reactant of Route 3
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5-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methoxybenzamide
Reactant of Route 4
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5-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methoxybenzamide
Reactant of Route 5
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5-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methoxybenzamide
Reactant of Route 6
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5-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methoxybenzamide

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